molecular formula C17H19N B14891853 (S)-2-([1,1'-Biphenyl]-4-yl)piperidine

(S)-2-([1,1'-Biphenyl]-4-yl)piperidine

Cat. No.: B14891853
M. Wt: 237.34 g/mol
InChI Key: WQIHYIUYBRGORU-KRWDZBQOSA-N
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Description

(S)-2-([1,1’-Biphenyl]-4-yl)piperidine is a chiral compound that features a piperidine ring attached to a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-([1,1’-Biphenyl]-4-yl)piperidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a biphenyl derivative with a piperidine precursor under controlled conditions. The reaction often requires the use of solvents such as dichloromethane or toluene and may involve catalysts like palladium or nickel complexes .

Industrial Production Methods

In an industrial setting, the production of (S)-2-([1,1’-Biphenyl]-4-yl)piperidine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-([1,1’-Biphenyl]-4-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines or alcohols .

Scientific Research Applications

(S)-2-([1,1’-Biphenyl]-4-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (S)-2-([1,1’-Biphenyl]-4-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-([1,1’-Biphenyl]-4-yl)piperidine is unique due to its chiral nature and the combination of a biphenyl group with a piperidine ring. This structure provides distinct chemical and biological properties that are not observed in simpler compounds .

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(2S)-2-(4-phenylphenyl)piperidine

InChI

InChI=1S/C17H19N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2/t17-/m0/s1

InChI Key

WQIHYIUYBRGORU-KRWDZBQOSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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